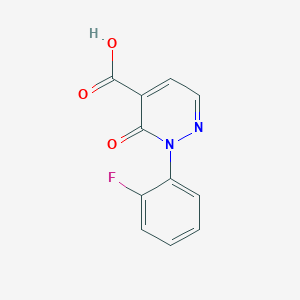
5-(Difluoromethyl)-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-3-methyl-1,2-oxazole: is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms. The presence of the difluoromethyl group and the methyl group on the oxazole ring imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-methyl-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide (CF₂HI) or difluoromethyl sulfone (CF₂HSO₂Ph) under basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) or similar reagents.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes such as:
Continuous Flow Synthesis: This method allows for the efficient and controlled synthesis of the compound by continuously feeding reactants through a reactor.
Batch Processing: Traditional batch processing methods are also used, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-3-methyl-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoromethyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in synthetic and industrial applications.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-3-methyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-(Difluoromethyl)-1,2-oxazole: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
3-Methyl-1,2-oxazole: Lacks the difluoromethyl group, resulting in different chemical properties and applications.
5-(Trifluoromethyl)-3-methyl-1,2-oxazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in stability and reactivity.
Uniqueness
5-(Difluoromethyl)-3-methyl-1,2-oxazole is unique due to the presence of both the difluoromethyl and methyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-(difluoromethyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZAOXAOVUPWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B8019422.png)

![5-(4-Fluorobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B8019432.png)
![5-(4-Methoxybenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B8019436.png)
![5-(3-Fluorobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B8019445.png)
![(2S)-2-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B8019448.png)







